

methoxydimethylphenylsilane molecular formula and weight

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Compound of Interest

Compound Name: *Silane, methoxydimethylphenyl-*

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An In-depth Technical Guide to Methoxydimethylphenylsilane: Synthesis, Characterization, and Pharmaceutical Applications

Abstract

Methoxydimethylphenylsilane ($C_9H_{14}OSi$) is a versatile organosilicon compound whose utility in advanced materials science, organic synthesis, and particularly in the pharmaceutical and drug development sectors, is predicated on the unique reactivity of its silicon-methoxy bond. This guide provides an in-depth exploration of its fundamental properties, a detailed methodology for its synthesis via Grignard reaction, comprehensive protocols for its analytical characterization, and a focused discussion on its applications as a critical enabling material in modern drug delivery and development. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible understanding for researchers and scientists.

Core Molecular Profile

Methoxydimethylphenylsilane is a colorless to light yellow liquid characterized by its phenyl and methoxy functional groups attached to a central silicon atom.^{[1][2]} This structure provides a unique combination of organic compatibility, conferred by the phenyl and methyl groups, and a reactive site for hydrolysis and condensation at the methoxy position.^[2] Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₄ OSi	[3][4][5]
Molecular Weight	166.29 g/mol	[3][5]
IUPAC Name	methoxy(dimethyl)(phenyl)silane	[3]
CAS Number	17881-88-8	[1][3][4][5]
Density	0.91 g/cm ³	[4]
Boiling Point	82°C @ 28 mmHg	[4]
Synonyms	Dimethylphenylmethoxysilane, Phenyl(methoxy)dimethylsilane	[2][3][4][5]
Key Feature	Moisture-sensitive; the methoxy group readily hydrolyzes.	[4]

Synthesis and Purification: A Grignard Approach

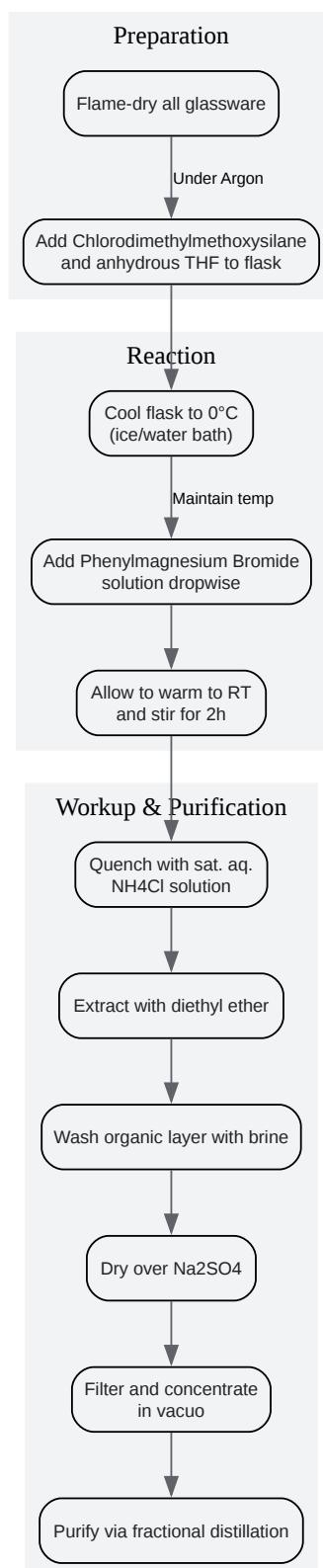
The most common and reliable method for synthesizing tetraorganosilanes with aryl groups is the nucleophilic substitution of a chlorosilane precursor with an organometallic reagent, such as a Grignard reagent.^[6] This approach offers high yields and specificity. The synthesis of methoxydimethylphenylsilane is achieved by reacting chlorodimethylmethoxysilane with phenylmagnesium bromide.

Causality of Experimental Design

- Anhydrous Conditions:** Grignard reagents are potent nucleophiles and strong bases. They react violently with protic solvents like water. Therefore, the entire reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents (e.g., THF) to prevent quenching the reagent and reducing the yield.
- Inert Atmosphere:** To prevent oxidation of the Grignard reagent by atmospheric oxygen, the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

- Exothermic Reaction Control: The reaction between the Grignard reagent and the chlorosilane is exothermic. Adding the Grignard reagent dropwise to a cooled solution of the chlorosilane allows for precise temperature control, preventing unwanted side reactions and ensuring safety.[6]
- Workup Procedure: The reaction is quenched by adding a saturated aqueous solution of ammonium chloride (NH_4Cl). This protonates and neutralizes the magnesium alkoxide byproducts, forming water-soluble salts that can be easily removed during the aqueous extraction phase. Using a weak acid like NH_4Cl is preferable to strong acids, which could potentially cleave the newly formed Si-C or Si-O-C bonds.[6]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of methoxydimethylphenylsilane.

Step-by-Step Synthesis Protocol

- Preparation: Assemble a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon inlet.
- Reagent Addition: Under a positive pressure of argon, charge the flask with chlorodimethylmethoxysilane (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Cooling: Cool the flask to 0°C using an ice/water bath.
- Grignard Reaction: Add a solution of phenylmagnesium bromide (1.1 eq, typically 1.0 M in THF) to the dropping funnel. Add the Grignard solution dropwise to the stirred chlorosilane solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.[6]
- Quenching: Cool the flask back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[6]
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
- Washing & Drying: Wash the combined organic phase with brine, then dry it over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure methoxydimethylphenylsilane.

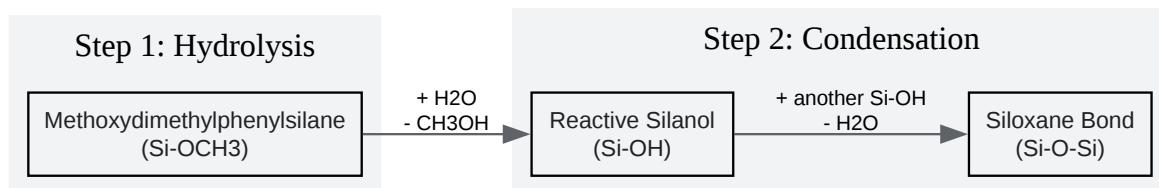
Core Reactivity: The Hydrolysis-Condensation Mechanism

The primary utility of methoxydimethylphenylsilane as a coupling agent and surface modifier stems from the reactivity of the silicon-methoxy ($\text{Si}-\text{OCH}_3$) bond. This bond undergoes a two-

step hydrolysis and condensation process, which is the foundation for forming stable siloxane (Si-O-Si) networks.[7]

- Hydrolysis: In the presence of water, the methoxy group is hydrolyzed to form a reactive silanol group (Si-OH) and methanol as a byproduct. This reaction can be catalyzed by either acid or base.[5][8] The rate of hydrolysis is dependent on pH, water concentration, and solvent.[8][9]
- Condensation: The newly formed, reactive silanol groups condense with other silanols or with hydroxyl groups on a substrate surface (like silica or metal oxides). This reaction forms a stable, covalent siloxane bond (Si-O-Si) and releases a molecule of water.[7]

This mechanism allows the molecule to act as a "chemical bridge," covalently bonding inorganic substrates (via the siloxane bond) to organic materials or polymers (via the phenyl group).[10]



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Caption: The two-step hydrolysis and condensation reaction of alkoxy silanes.

Analytical Characterization Protocols

Verifying the identity, purity, and reactivity of the synthesized methoxydimethylphenylsilane is critical. A combination of spectroscopic techniques is employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups and to monitor the hydrolysis/condensation process.

- Protocol:

- Acquire a background spectrum of the empty sample holder (e.g., salt plates for neat liquid).
- Apply a thin film of the purified methoxydimethylphenylsilane liquid to the salt plates and acquire the sample spectrum.
- To monitor hydrolysis, expose the sample to moisture over time and acquire spectra at various intervals.

- Data Interpretation & Causality:
 - Successful Synthesis: The spectrum of the pure product should show characteristic bands for the Si-phenyl group (approx. 1120 cm^{-1} and sharp peaks between $760\text{-}690\text{ cm}^{-1}$), Si-O-C stretching from the methoxy group (a strong band around 1080 cm^{-1}), and C-H stretches from the methyl and phenyl groups ($2800\text{-}3100\text{ cm}^{-1}$).[\[2\]](#)[\[11\]](#)
 - Monitoring Hydrolysis: Upon exposure to water, the intensity of the Si-O-C band ($\sim 1080\text{ cm}^{-1}$) will decrease, while a broad absorption band for the Si-OH group will appear around 3690 cm^{-1} (for free silanols) and $950\text{-}810\text{ cm}^{-1}$.[\[2\]](#) As condensation proceeds, a new, strong, and broad band corresponding to the Si-O-Si siloxane linkage will emerge between $1130\text{-}1000\text{ cm}^{-1}$.[\[2\]](#)[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is the primary method for confirming the exact molecular structure and assessing purity.

- Protocol:
 - Dissolve a small sample ($\sim 10\text{-}20\text{ mg}$) of the purified product in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Acquire ^1H NMR and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Data Interpretation & Causality:
 - ^1H NMR: Expect distinct signals corresponding to the different proton environments. The methyl protons on silicon (Si-CH_3) will appear as a sharp singlet in the upfield region

(typically 0.2-0.5 ppm). The methoxy protons ($\text{O}-\text{CH}_3$) will be a singlet around 3.5 ppm.[13] The phenyl protons will appear as a multiplet in the aromatic region (7.3-7.6 ppm). Integration of these peaks should correspond to a 6:3:5 ratio.

- ^{13}C NMR: Expect signals for the $\text{Si}-\text{CH}_3$ carbons (typically -5 to 0 ppm), the $\text{O}-\text{CH}_3$ carbon (~50 ppm), and the aromatic carbons of the phenyl ring (128-138 ppm).[14] The absence of signals corresponding to the starting chlorosilane confirms reaction completion.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for assessing the purity of the volatile silane product and identifying any byproducts.

- Protocol:
 - Prepare a dilute solution of the sample in a volatile, anhydrous solvent like dichloromethane.
 - Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
 - Use an oven temperature program that starts below the solvent's boiling point and ramps up to elute the product.
 - The mass spectrometer, typically using electron ionization (EI), will fragment the eluted compound, providing a characteristic mass spectrum.
- Data Interpretation & Causality:
 - Purity Assessment: A pure sample will show a single major peak in the gas chromatogram.
 - Mass Spectrum: While the molecular ion peak ($m/z = 166$) may be weak or absent, a prominent peak at $m/z = 151$, corresponding to the loss of a methyl group ($[\text{M}-15]^+$), is typically observed and is highly characteristic of dimethylsilyl compounds.[15] Other fragments will correspond to the phenyl and methoxy components.
 - Field-Proven Insight: A critical consideration is the inherent reactivity of the silane. The presence of trace moisture in the GC system or solvent can lead to on-column hydrolysis

and polymerization, appearing as broader peaks or the detection of siloxane oligomers.

[16] This underscores the need for high-quality, anhydrous solvents and a well-maintained GC system.

Applications in Pharmaceutical Sciences & Drug Development

Methoxydimethylphenylsilane and related functionalized silanes are not typically active pharmaceutical ingredients (APIs) but serve as indispensable tools in the formulation and development of advanced therapeutic systems.

Coupling Agent for Nanoparticle-Based Drug Delivery

A primary application is the surface functionalization of inorganic nanoparticles (e.g., mesoporous silica, iron oxide) to create sophisticated drug delivery vehicles.[10]

- **Mechanism of Action:** The methoxy group of the silane reacts with hydroxyl groups on the nanoparticle surface, forming a stable, covalent Si-O-inorganic bond. This process creates a "monolayer" that effectively changes the surface chemistry of the nanoparticle.[7] The outward-facing phenyl group renders the surface more hydrophobic and compatible with organic polymer coatings or drug molecules.[1][17]
- **Therapeutic Advantage:** This surface modification can:
 - **Improve Biocompatibility:** Reduce the cytotoxicity of inorganic cores by shielding them from direct interaction with cells.[18]
 - **Enhance Drug Loading:** Modify the surface to have a higher affinity for specific drug molecules, increasing loading capacity.[18]
 - **Enable Controlled Release:** The silane layer can serve as an anchor point for stimuli-responsive polymers or "gatekeepers" that release a drug payload only in specific environments (e.g., the low pH of a tumor).[3]

Cross-Linker in Responsive Hydrogels

Silanes can be incorporated into hydrogel formulations to act as covalent cross-linking agents.

- Mechanism of Action: During polymerization of the hydrogel, the silane's methoxy groups hydrolyze and co-condense to form a network of Si-O-Si cross-links within the polymer matrix.
- Therapeutic Advantage: The density of these cross-links can be precisely controlled to tune the hydrogel's properties, such as its swelling ratio, mechanical strength, and degradation rate. This allows for the design of smart materials that release drugs at a predetermined rate or in response to specific physiological triggers.[19]

Role in API Synthesis

In the synthesis of complex organic molecules, including APIs, the dimethylphenylsilyl group can be used as a versatile protecting group for alcohols. It is stable to a wide range of reaction conditions but can be selectively removed when needed. This strategic use allows chemists to perform reactions on other parts of a molecule without affecting a sensitive alcohol functional group.

Safety and Handling

- Hazards: Methoxydimethylphenylsilane is classified as a flammable liquid and vapor.[20] It causes skin irritation and serious eye irritation.[10] It may be harmful if swallowed or comes into contact with skin.[20]
- Handling Precautions:
 - Work in a well-ventilated fume hood.
 - Keep away from heat, sparks, and open flames.[10]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
 - Handle under an inert atmosphere to prevent reaction with atmospheric moisture.
 - Wash hands thoroughly after handling.[10]
- First Aid:

- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[[10](#)]
- In case of skin contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[[10](#)]

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